Isobutylisopropyldimethoxysilane
Overview
Description
Isobutylisopropyldimethoxysilane: is an organosilicon compound with the molecular formula C₉H₂₂O₂Si. It is a colorless, clear liquid that is primarily used as a silane coupling agent. This compound is known for its ability to enhance the adhesion between inorganic materials and organic polymers, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutylisopropyldimethoxysilane is typically synthesized through the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. The reaction conditions often involve the use of platinum-based catalysts and can be carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow process, which allows for the efficient and scalable synthesis of the compound. This method ensures high purity and yield, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: Isobutylisopropyldimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and methanol.
Condensation: The silanols formed can further condense to produce siloxane bonds.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote the reaction.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Scientific Research Applications
Chemistry: Isobutylisopropyldimethoxysilane is used as a coupling agent to improve the adhesion between inorganic fillers and organic polymers in composite materials. It is also employed in the synthesis of advanced materials with enhanced mechanical properties .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and reduce protein adsorption. It is also explored for its potential in drug delivery systems .
Industry: In the industrial sector, this compound is utilized in the production of coatings, adhesives, and sealants. It enhances the durability and performance of these products by improving their adhesion and resistance to environmental factors .
Mechanism of Action
The primary mechanism by which isobutylisopropyldimethoxysilane exerts its effects is through the formation of siloxane bonds. When applied to surfaces, it undergoes hydrolysis to form silanols, which can then condense to create strong siloxane linkages. These linkages enhance the adhesion between different materials by forming a stable and durable interface .
Comparison with Similar Compounds
- Isobutyltrimethoxysilane
- Isobutyltriethoxysilane
- Diisobutyldimethoxysilane
- Diisopropyldimethoxysilane
Comparison: Isobutylisopropyldimethoxysilane is unique due to its combination of isobutyl and isopropyl groups, which provide a balance of hydrophobicity and reactivity. This makes it particularly effective as a coupling agent compared to other similar compounds that may lack this specific combination of properties .
Properties
IUPAC Name |
dimethoxy-(2-methylpropyl)-propan-2-ylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O2Si/c1-8(2)7-12(10-5,11-6)9(3)4/h8-9H,7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAOZKNGVLIXLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](C(C)C)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073056 | |
Record name | Silane, dimethoxy(1-methylethyl)(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Silane, dimethoxy(1-methylethyl)(2-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
111439-76-0 | |
Record name | Isobutylisopropyldimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111439-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutylisopropyldimethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111439760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, dimethoxy(1-methylethyl)(2-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, dimethoxy(1-methylethyl)(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutylisopropyldimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.439 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isobutylisopropyldimethoxy-dimethoxysilan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYLISOPROPYLDIMETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D1V3GHD2Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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